ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2,1-ij]quinolin-4-one core modified with a sulfonyl-piperidine-3-carboxylate substituent. The compound’s synthesis typically involves sulfonylation of the pyrroloquinoline core followed by piperidine-3-carboxylate esterification, as inferred from analogous procedures in the literature . Its molecular weight is approximately 435.5 g/mol (calculated based on C₂₁H₂₅N₃O₅S), with key functional groups contributing to polarity, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-2-26-19(23)15-4-3-8-20(12-15)27(24,25)16-10-13-5-6-17(22)21-9-7-14(11-16)18(13)21/h10-11,15H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJEVYJMPLXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate can be achieved through multi-step organic synthesis. Typically, the starting materials include 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline, piperidine-3-carboxylate, and sulfonylating agents. The reaction conditions often involve solvent systems like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the sulfonylation step.
Industrial Production Methods
Industrially, the production may involve optimized reaction conditions to improve yield and efficiency. Methods such as continuous flow chemistry could be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfonyl group.
Reduction: Selective reduction may target the ketone or sulfone functionalities.
Substitution: Nucleophilic substitution can occur at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines.
Major Products Formed
The products depend on the type of reaction. Oxidation typically leads to sulfoxide or sulfone derivatives. Reduction can yield alcohols or amines, while substitution may produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrroloquinoline structure followed by sulfonylation and carboxylation to yield the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial activity by increasing the electron density on the heterocyclic ring .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives based on pyrroloquinoline structures can induce apoptosis in cancer cells through various mechanisms. For example, molecular docking studies have suggested that these compounds can effectively interact with key proteins involved in cancer cell proliferation and survival pathways .
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, several new compounds were synthesized based on quinoline derivatives. Among these compounds, those with structural similarities to this compound demonstrated potent antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted the importance of substituent effects on antimicrobial efficacy .
Case Study 2: Anticancer Mechanisms
A recent investigation into spiro-indole derivatives revealed that compounds with similar structural features to this compound exhibited promising anticancer activity. The study utilized molecular docking to assess binding affinities with cancer-related targets and observed significant inhibition of cell growth in various cancer cell lines .
Potential Applications
Given its biological activity profile, this compound holds potential for development as:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Anticancer Drugs : As part of combination therapy strategies.
- Lead Compounds : For further modifications to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The presence of functional groups like sulfonyl and piperidine allows it to form strong binding interactions, modulating biological pathways and influencing physiological responses.
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[3,2,1-ij]quinoline Cores
a. 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione ()
- Structure : Features an ethoxy group at position 8 and a dione moiety.
- Molecular Weight : 274.14 g/mol.
- Key Differences : Lacks the sulfonyl-piperidine-3-carboxylate group, resulting in lower polarity (logP ~2.1 vs. ~1.5 for the target compound).
- Synthesis : Prepared via oxalyl chloride-mediated cyclization, differing from the sulfonylation step used for the target compound .
b. 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one ()
- Structure : Substituted with an acetyl group at position 6.
- Molecular Weight : 243.3 g/mol.
c. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate ()
- Structure : Contains a methyl ester at position 6 and a methyl group at position 3.
- Molecular Weight : 261.3 g/mol.
- Key Differences : The absence of a sulfonamide linker limits its ability to participate in hydrogen-bonding interactions, impacting target binding affinity .
Piperidine-3-carboxylate Derivatives
a. Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()
- Structure : A bicyclic naphthyridine system with an ethyl ester.
- Molecular Weight : 227.14 g/mol.
- Key Differences: The decahydro-1,6-naphthyridine core confers rigidity, contrasting with the partially unsaturated pyrroloquinoline system of the target compound. This structural variance may influence conformational flexibility and bioactivity .
b. Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate ()
- Structure : A pyrazolopyridine core with a 2-oxopiperidinyl substituent.
- Molecular Weight : 503.5 g/mol.
Sulfonamide-Containing Analogues
a. (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one ()
- Structure: Includes a thioxothiazolidinone moiety and an iodine substituent.
- Molecular Weight : 483.3 g/mol.
b. Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()
- Structure: Combines a pyrido[1,2-a]pyrimidine core with a sulfanylidene-thiazolidinone group.
- Molecular Weight : 458.6 g/mol.
- Key Differences : The extended conjugated system may enhance UV absorption properties, relevant for analytical detection, but reduces metabolic stability compared to the target compound’s simpler sulfonamide .
Biological Activity
Ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique hybrid structure that combines elements of piperidine and pyrroloquinoline. Its IUPAC name reflects its intricate design:
IUPAC Name: this compound
Molecular Formula: C17H20N2O4S
CAS Number: [Not available in search results]
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in enhancing the pharmacological profile of compounds by improving solubility and bioavailability. Additionally, the pyrroloquinoline moiety may exhibit unique interactions with receptors involved in neurological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrroloquinoline derivatives. For instance, compounds with analogous structures have shown effectiveness against a range of bacterial strains, suggesting that this compound could possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrroloquinoline derivatives have been implicated in the inhibition of cell proliferation in various cancer cell lines. For example, compounds targeting heat shock proteins (Hsp90) demonstrate significant cytotoxic effects against tumor cells . Further research into this compound could reveal similar mechanisms.
Neuroprotective Effects
Given the presence of piperidine and pyrrole structures known for neuroprotective activities, this compound may also influence neurological pathways. Research indicates that derivatives can modulate neurotransmitter systems and exhibit anxiolytic effects . Investigating these properties could lead to new therapeutic approaches for neurodegenerative diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
